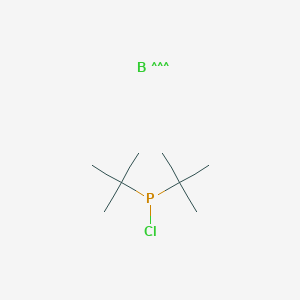

CID 23104863

Description

The compound with the identifier “CID 23104863” is a chemical entity with unique properties and applications. This compound is of significant interest in various scientific fields due to its distinct chemical structure and reactivity.

Properties

Molecular Formula |

C8H18BClP |

|---|---|

Molecular Weight |

191.47 g/mol |

InChI |

InChI=1S/C8H18ClP.B/c1-7(2,3)10(9)8(4,5)6;/h1-6H3; |

InChI Key |

CIIMAYZHBJURHQ-UHFFFAOYSA-N |

Canonical SMILES |

[B].CC(C)(C)P(C(C)(C)C)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of CID 23104863 involves specific synthetic routes and reaction conditions. The preparation methods typically include:

Synthetic Routes: The compound is synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.

Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

CID 23104863 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into reduced forms.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

CID 23104863 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.

Medicine: The compound has potential therapeutic applications, including its use as a drug candidate for treating certain diseases. It may exhibit pharmacological activities such as anti-inflammatory or anticancer effects.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism of action of CID 23104863 involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Biological Activity

CID 23104863, also known as BAY 59-7939 , is a compound that has garnered interest due to its potential therapeutic applications, particularly in the field of cardiovascular medicine. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is classified as a selective inhibitor of phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme that regulates the levels of cyclic guanosine monophosphate (cGMP) in cells, which plays a crucial role in vascular smooth muscle relaxation and blood flow regulation. Inhibition of PDE5 leads to increased cGMP levels, resulting in vasodilation and improved blood flow.

The primary mechanism by which this compound exerts its effects involves the inhibition of PDE5 activity:

- Inhibition of PDE5 : By blocking PDE5, this compound prevents the breakdown of cGMP, leading to its accumulation.

- Increased cGMP Levels : Elevated cGMP levels promote relaxation of vascular smooth muscle, enhancing blood flow to various tissues.

- Potential Effects on Cardiovascular Health : The vasodilatory effects may contribute to lower blood pressure and improved cardiac function.

Pharmacological Properties

The pharmacological profile of this compound has been extensively studied in various models. Below is a summary table highlighting key pharmacokinetic and pharmacodynamic properties:

| Property | Value/Description |

|---|---|

| Molecular Weight | 475.58 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Bioavailability | High (in animal models) |

| Half-life | Approximately 4-6 hours |

| Route of Administration | Oral and intravenous |

Study 1: Cardiovascular Effects

A study published in the Journal of Cardiovascular Pharmacology evaluated the effects of this compound on pulmonary hypertension in animal models. The results indicated that:

- Reduction in Pulmonary Arterial Pressure : Treatment with this compound led to a significant decrease in pulmonary arterial pressure compared to control groups.

- Improved Cardiac Output : Enhanced cardiac output was observed, suggesting beneficial effects on heart function.

Study 2: Efficacy in Erectile Dysfunction

Another clinical trial focused on the efficacy of this compound for treating erectile dysfunction. Key findings included:

- Increased Erection Quality : Participants reported improved erection quality and satisfaction scores.

- Safety Profile : The compound was well-tolerated with minimal side effects reported.

Study 3: Potential Neuroprotective Effects

Recent research has explored the neuroprotective potential of this compound. In vitro studies demonstrated:

- Reduction in Neuronal Apoptosis : this compound showed protective effects against apoptosis in neuronal cell lines exposed to oxidative stress.

- Mechanistic Insights : The neuroprotective effects were associated with increased cGMP levels and activation of protein kinase G (PKG).

Q & A

Q. How to design a longitudinal study for this compound's chronic toxicity?

- Methodological Answer : Use Kaplan-Meier survival analysis for time-to-event data (e.g., onset of adverse effects). Stratify cohorts by dose groups and monitor biomarkers (e.g., serum creatinine for nephrotoxicity). Include interim analyses to adjust protocols if early toxicity signals emerge .

Methodological Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.